molecular formula C20H22ClN3O2 B11417555 2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one

2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one

Cat. No.: B11417555
M. Wt: 371.9 g/mol
InChI Key: KUQTZSAVKGSCDK-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one is a complex organic compound that features an adamantane moiety, a chlorinated pyridazinone ring, and a hydroxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the chlorinated pyridazinone ring and the hydroxyphenylamino group. Key steps may include:

    Formation of Adamantane Derivative: This can be achieved through various methods, such as the reaction of adamantane with suitable halogenating agents.

    Synthesis of Pyridazinone Ring: The pyridazinone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The hydroxyphenylamino group is introduced through nucleophilic substitution reactions, often using phenolic compounds and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chlorinated pyridazinone ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups at the chloro and amino sites.

Scientific Research Applications

2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.

    Materials Science: Its adamantane moiety provides rigidity and stability, making it useful in the development of advanced materials and polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain receptors, while the hydroxyphenylamino group can participate in hydrogen bonding and other interactions. The chlorinated pyridazinone ring may also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and memantine, which also contain the adamantane moiety, are known for their antiviral and neuroprotective properties.

    Pyridazinone Derivatives: Similar compounds with pyridazinone rings are used in various pharmaceutical applications due to their biological activity.

Uniqueness

2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one is unique due to the combination of its structural features. The presence of the adamantane moiety provides rigidity and stability, while the chlorinated pyridazinone ring and hydroxyphenylamino group offer opportunities for diverse chemical modifications and interactions. This makes the compound a versatile candidate for various scientific and industrial applications.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-(4-hydroxyanilino)pyridazin-3-one

InChI

InChI=1S/C20H22ClN3O2/c21-18-17(23-15-1-3-16(25)4-2-15)11-22-24(19(18)26)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14,23,25H,5-10H2

InChI Key

KUQTZSAVKGSCDK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)O)Cl

Origin of Product

United States

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